![molecular formula C11H8BrNO2 B12644297 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- CAS No. 91182-56-8](/img/structure/B12644297.png)
1,4-Naphthalenedione, 2-bromo-3-(methylamino)-
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Overview
Description
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- is a derivative of naphthalenedione, a compound known for its diverse biological activities
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- typically involves the bromination of 1,4-naphthoquinone followed by the introduction of a methylamino group. One common synthetic route starts with 1,4-naphthoquinone, which undergoes bromination using bromine in the presence of a suitable solvent. The resulting 2-bromo-1,4-naphthoquinone is then reacted with methylamine to yield 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- .
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Scientific Research Applications
Chemical Properties and Reactions
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- is known for its reactivity:
- Oxidation : Can be oxidized to form various quinone derivatives.
- Reduction : Capable of being reduced to hydroquinone derivatives.
- Substitution : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Chemistry
In organic synthesis, 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- serves as a building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Biology
This compound has shown promising biological activities:
- Immune Modulation : Research indicates its role in modulating immune responses by promoting the expansion of CD8+ T cells while limiting Th1/Th17 responses. This mechanism suggests potential therapeutic applications in autoimmune diseases such as multiple sclerosis.
Medicine
The compound exhibits potential as a therapeutic agent due to its ability to induce oxidative stress in target cells:
- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values ranging from 0.01 to 10μM against colon adenocarcinoma (HCT116) and breast ductal carcinoma (MCF-7) cells . The anticancer activity is believed to be mediated through reactive oxygen species (ROS) generation leading to apoptosis.
Industry
In industrial applications, 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- is utilized in the development of dye-sensitized solar cells (DSSCs). Its photosensitizing properties enhance the efficiency of solar energy conversion .
The biological activities of 1,4-Naphthalenedione derivatives can be summarized as follows:
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial properties of various substituted naphthoquinones including 1,4-naphthalenedione derivatives. The results indicated that modifications at the bromine and methylamino positions enhanced antibacterial activity compared to unsubstituted naphthoquinones. One derivative exhibited over 60% inhibition of biofilm formation in Pseudomonas aeruginosa, outperforming standard antibiotics like ciprofloxacin.
Anticancer Potential Investigation
In another investigation focused on anticancer activity, researchers synthesized a library of naphthoquinone derivatives and tested them against several cancer cell lines. The most potent compound demonstrated an IC50 value of 0.04μM against breast cancer cells due to its ability to induce oxidative stress and apoptosis .
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells, which in turn reduces the activity of antigen-specific CD4+ cells and inhibits the development of Th1 and Th17 cells. This leads to a modulation of the immune response, providing relief from autoimmune conditions .
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- can be compared with other naphthoquinone derivatives such as:
2-Bromo-1,4-naphthoquinone: Similar in structure but lacks the methylamino group, which imparts different biological activities.
2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties but differs in its mechanism of action.
2-Chloro-1,4-naphthoquinone: Another halogenated derivative with distinct chemical reactivity and applications.
Biological Activity
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- (CAS No. 91182-56-8) is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This compound's unique structure, featuring a bromine atom and a methylamino group, has implications for its reactivity and biological interactions. Research indicates that naphthoquinone derivatives exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.
1,4-Naphthalenedione derivatives are characterized by their ability to undergo redox reactions, leading to the generation of reactive oxygen species (ROS). This property is crucial for their biological activity, particularly in inducing oxidative stress in microbial and cancer cells.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of 1,4-naphthalenedione derivatives against various pathogens:
- Bacterial Inhibition : Research indicates that compounds similar to 1,4-naphthalenedione exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .
- Antifungal Properties : The compound also demonstrates antifungal activity against strains such as Candida albicans, with effective concentrations noted in various studies .
Pathogen | Activity Type | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 0.5 |
Escherichia coli | Antibacterial | 2 |
Candida albicans | Antifungal | Varies |
Anticancer Activity
1,4-Naphthalenedione derivatives have been investigated for their anticancer properties:
- Cell Line Studies : Compounds have shown cytotoxic effects against several cancer cell lines including colon adenocarcinoma (HCT116) and breast ductal carcinoma (MCF-7). IC50 values for these compounds typically range from 0.01 to 10 µM depending on the specific derivative used .
- Mechanism of Action : The anticancer activity is believed to be mediated through ROS generation leading to apoptosis in cancer cells. Additionally, some studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of a series of substituted naphthoquinones including 1,4-naphthalenedione derivatives. Results indicated that modifications at the bromine and methylamino positions enhanced antibacterial activity compared to unsubstituted naphthoquinones. Notably, one derivative exhibited over 60% inhibition of biofilm formation in Pseudomonas aeruginosa, outperforming standard antibiotics like ciprofloxacin .
Study on Anticancer Potential
In another investigation focusing on anticancer activity, researchers synthesized a library of naphthoquinone derivatives and tested them against various cancer cell lines. The most potent compound demonstrated an IC50 value of 0.04 µM against breast cancer cells, attributed to its ability to induce oxidative stress and apoptosis .
Properties
CAS No. |
91182-56-8 |
---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2-bromo-3-(methylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-13-9-8(12)10(14)6-4-2-3-5-7(6)11(9)15/h2-5,13H,1H3 |
InChI Key |
OXCKULWCKUNSQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
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